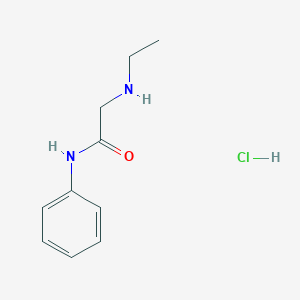

2-(ethylamino)-N-phenylacetamide hydrochloride

Description

Properties

IUPAC Name |

2-(ethylamino)-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-11-8-10(13)12-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJNVMVKLIFURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of N-phenylacetamide

- Procedure: The reaction involves stirring N-phenylacetamide with ethylamine in an organic solvent such as ethanol or methanol.

- Conditions: Temperature is maintained between 50-60°C to promote effective substitution without side reactions.

- Purification: The crude product is purified by recrystallization from ethanol or similar solvents to yield the hydrochloride salt.

This method is analogous to the preparation of 2-(methylamino)-N-phenylacetamide hydrochloride, which uses methylamine instead of ethylamine, indicating a straightforward adaptation for the ethylamino derivative.

Preparation via 2-Chloro-N-phenylacetamide Intermediate

- Step 1: Synthesis of 2-chloro-N-phenylacetamide by reacting aniline with chloroacetyl chloride in an aqueous sodium hydroxide solution.

- Typical yield: ~68%

- Reaction temperature: Room temperature

- Workup: Organic extraction, washing, drying, and concentration to isolate the intermediate.

- Step 2: Nucleophilic substitution of 2-chloro-N-phenylacetamide with ethylamine in the presence of a base such as potassium carbonate and catalytic potassium iodide in acetonitrile.

- Reaction conditions: Reflux for 12 hours with stirring.

- Purification: Removal of solvent, extraction, washing, drying, and recrystallization from ethanol.

This two-step approach allows for better control over substitution and potentially higher purity of the final product.

Industrial and Improved Synthetic Processes

Industrial-scale synthesis often optimizes the above routes for yield and purity using continuous flow reactors and automated systems. While specific literature on this compound is limited, analogous processes for related compounds suggest:

- Use of controlled temperature and solvent systems to minimize side reactions.

- Application of catalytic hydrogenation and selective purification steps.

- Employment of hydrochloride salt formation to improve crystallinity and stability.

An improved process reported for related phenylacetamide derivatives involves:

- Reaction of substituted phenylethylamines with appropriate acylating agents in organic solvents.

- Catalytic hydrogenation steps using palladium on carbon under hydrogen atmosphere.

- Final conversion to hydrochloride salts by treatment with HCl in methanol or similar solvents.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| Direct amination | N-phenylacetamide + ethylamine | Ethanol/Methanol | 50-60°C | Several hours | Moderate | Recrystallization | Simple, suitable for lab-scale |

| Two-step via 2-chloro intermediate | Aniline → 2-chloro-N-phenylacetamide → + ethylamine | Aqueous NaOH, DCM, Acetonitrile | RT (step 1), reflux (step 2) | 1 hr (step 1), 12 hr (step 2) | ~68 (step 1) | Recrystallization, extraction | Better control, higher purity possible |

| Industrial improved process | Phenylethylamine derivatives + acylating agents | DMF, Methanol | Varied (-18°C to reflux) | Several hours | High | Chromatography, recrystallization | Use of catalytic hydrogenation, optimized |

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-phenylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylacetamide oxides, while reduction may produce ethylamino derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, closely related to 2-(ethylamino)-N-phenylacetamide hydrochloride, exhibit significant anticonvulsant activity. In animal models, these compounds were synthesized and evaluated for their efficacy against epilepsy, showing promising results in reducing seizures during maximal electroshock tests and subcutaneous pentylenetetrazole screens . The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant effects.

Antibacterial Properties

Another area of application is the antibacterial activity of phenylacetamide derivatives. A study synthesized new N-phenylacetamide derivatives containing thiazole moieties, which demonstrated effective antibacterial properties against various pathogens, including Xanthomonas oryzae and Xanthomonas axonopodis. The most potent compound achieved an EC50 value of 156.7 µM, outperforming established antibacterial agents . This suggests that modifications to the phenylacetamide structure can lead to enhanced antimicrobial efficacy.

Inhibition of Bacterial Enzymes

The compound has also been investigated for its ability to inhibit bacterial DNA topoisomerases, specifically ParE. In vitro studies revealed that certain phenylacetamide derivatives exhibited low minimum inhibitory concentrations (MICs) against Escherichia coli, indicating their potential as novel antibacterial agents targeting resistant strains . Compounds from this class showed promising selectivity indices and were effective against biofilm formation.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of ethylamine with N-phenylacetyl chloride or similar acylating agents. The process may require careful control of reaction conditions to optimize yield and purity. Notably, this compound can serve as an intermediate in synthesizing more complex molecules with desired biological activities .

Case Study: Anticonvulsant Evaluation

A series of studies focused on synthesizing new derivatives based on the N-phenylacetamide scaffold revealed that modifications could significantly impact anticonvulsant efficacy. For instance, certain derivatives demonstrated activity in both MES and 6-Hz seizure models, indicating their potential for treating drug-resistant epilepsy .

Case Study: Antibacterial Activity

In a comparative study involving multiple phenylacetamides, compounds were tested against a range of bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial properties, with some compounds exhibiting MIC values as low as 0.64 µg/mL against E. coli. These findings underscore the importance of SAR analysis in developing effective antibiotics.

Tables

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) Backbone Variations

- Ethylamino vs. Diethylamino Groups: Compounds like 2-(diethylamino)ethyl chloride hydrochloride (CAS: 869-24-9) exhibit enhanced lipophilicity compared to monoethylamino derivatives, influencing membrane permeability in drug delivery .

- Halogenation Effects: The addition of a chlorobenzyl group (e.g., N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride) enhances binding affinity to hydrophobic enzyme pockets, a trait leveraged in antimicrobial agents .

Research Findings and Contradictions

- Bioactivity vs.

- Synthetic Challenges: Ethylamino-acetamides with bulky substituents (e.g., N-[2-(dimethylamino)ethyl]-2-hydroxy-N,2-diphenylacetamide hydrochloride) require complex purification steps due to stereochemical instability .

Biological Activity

2-(Ethylamino)-N-phenylacetamide hydrochloride, also known by its CAS number 1797692-41-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound belongs to the class of amides, characterized by the presence of an ethylamino group and a phenyl group attached to the acetamide backbone. Its molecular formula is C10H14ClN2O, and it is typically encountered as a hydrochloride salt.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of specific enzymes through reversible binding, potentially inhibiting their function. This mechanism is critical in understanding its therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Analgesic Effects : Similar compounds have shown potential analgesic effects, which warrants exploration into its pain-relieving capabilities.

- Cytotoxicity : In vitro studies have indicated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Analgesic | Reduction in pain response in animal models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various amides, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

Case Study 2: Analgesic Effects

A preclinical trial involving rodent models evaluated the analgesic effects of the compound. The results indicated a notable decrease in pain response when administered at specific dosages, suggesting its viability as an analgesic treatment .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations above a certain threshold. This finding supports its potential use in developing cancer therapeutics .

Q & A

Basic: What are the key synthetic routes for preparing 2-(ethylamino)-N-phenylacetamide hydrochloride, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of structurally related acetamides typically involves condensation reactions between anilines and acyl chlorides. For example, 2-chloro-N-phenylacetamides are synthesized by reacting anilines with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base at 0°C to room temperature . To introduce the ethylamino group, a nucleophilic substitution or reductive amination step may follow. Reaction optimization can include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation.

- Catalyst use : Triethylamine aids in neutralizing HCl by-products .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with typical reaction times of 3–5 hours .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry : Confirm molecular ion peaks matching the molecular formula (e.g., C₁₀H₁₄ClN₂O⁺, m/z 213.08) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Answer:

Contradictions may arise from structural variations, purity, or assay conditions. Strategies include:

- Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation, methoxy groups) and test activity in standardized assays .

- Batch validation : Ensure >98% purity (via HPLC) to exclude impurities as confounding factors .

- Mechanistic assays : Use kinase inhibition or receptor-binding assays to isolate target interactions .

Advanced: What strategies can mitigate challenges in the purification of this compound, especially when dealing with by-products from the ethylamino group introduction?

Answer:

- Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates polar by-products .

- Recrystallization : Use ethanol or ethanol/water mixtures to exploit solubility differences of the hydrochloride salt .

- Acid-base extraction : Partition the free base (neutral pH) and re-precipitate the hydrochloride salt under acidic conditions .

Basic: What safety precautions are essential when handling this compound during laboratory synthesis?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Waste disposal : Segregate halogenated waste and consult certified disposal services for toxic by-products .

Advanced: How does the introduction of an ethylamino group influence the electronic and steric properties of the acetamide core, and what experimental approaches can quantify these effects?

Answer:

- Electronic effects : The ethylamino group donates electrons via resonance, increasing electron density on the amide nitrogen. Use UV-Vis spectroscopy to compare λₐ₆ₛ shifts with non-aminated analogs .

- Steric effects : X-ray crystallography or NOESY NMR reveals spatial hindrance near the amide bond .

- Computational modeling : Density functional theory (DFT) calculates charge distribution and steric maps .

Advanced: What are the best practices for designing stability studies of this compound under varying pH and temperature conditions?

Answer:

- Accelerated degradation : Store samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC .

- pH stability : Incubate in buffers (pH 1–13) and monitor hydrolysis by tracking chloride release (ion chromatography) .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV exposure .

Basic: How can researchers validate the hydrochloride salt formation of 2-(ethylamino)-N-phenylacetamide, and what analytical confirmations are required?

Answer:

- Elemental analysis : Confirm Cl⁻ content matches theoretical values (e.g., ~14.7% for C₁₀H₁₄ClN₂O) .

- Titration : Use potentiometric titration with AgNO₃ to quantify chloride ions .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points consistent with hydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.